Arctiin

Content Navigation

Crude Fructus arctii extracts suffer extreme batch variability, and direct use of arctigenin is hindered by severe hydrophobicity, rapid clearance, and formulation instability. High-purity Arctiin (≥98%) resolves these bottlenecks as a stable, water-compatible prodrug that undergoes controlled gastrointestinal conversion to arctigenin, ensuring reliable sustained-release pharmacokinetics.

- Eliminates aglycone solubility limitations and organic solvent precipitation risks.

- Enables reproducible microbiome-dependent metabolism studies with steady metabolite levels.

- Significantly lower cumulative toxicity supports chronic disease models where direct arctigenin is dose-limiting.

Standardized supply with consistent purity for formulation, semi-synthesis, and in vivo research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

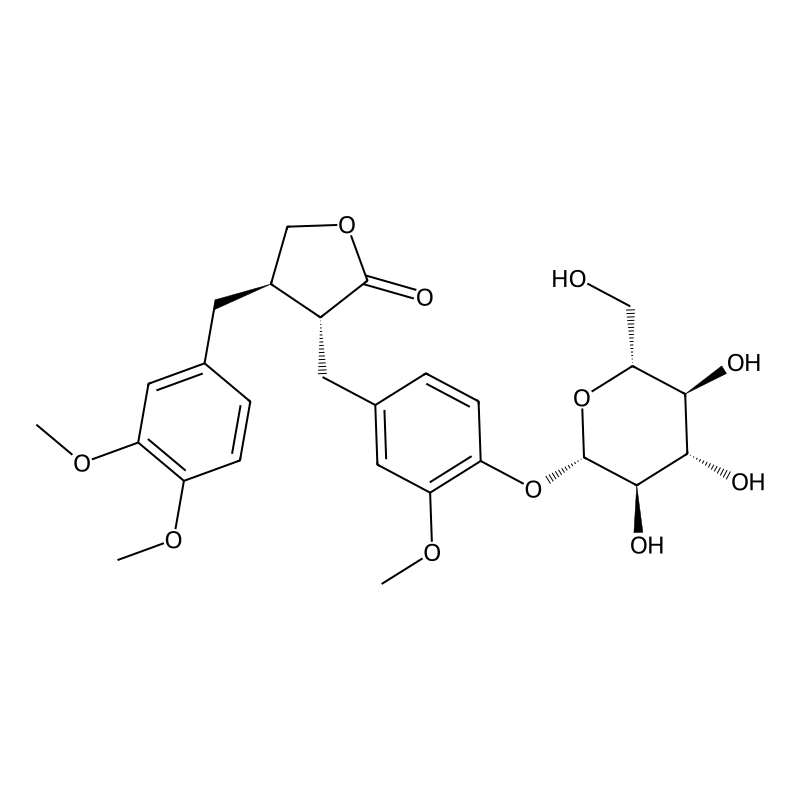

Arctiin (CAS 20362-31-6) is a naturally occurring dibenzylbutyrolactone-type lignan glycoside primarily sourced from Fructus arctii (burdock seeds). As the glucoside precursor to the bioactive aglycone arctigenin, arctiin is highly valued in pharmaceutical research, pharmacokinetics, and formulation development. Its glycosylated structure fundamentally alters its physicochemical baseline, offering enhanced hydrophilicity, increased thermal and oxidative stability during storage, and a distinct pharmacokinetic profile characterized by localized gastrointestinal conversion. For industrial and laboratory procurement, high-purity arctiin (≥98%) serves as both a stable, sustained-release prodrug for in vivo models and a reliable, standardized precursor for controlled enzymatic or acid hydrolysis, overcoming the severe solubility limitations and batch-to-batch variability associated with its aglycone and crude botanical extracts, respectively [1].

Research Fit

Substituting pure arctiin with its aglycone (arctigenin) or crude Fructus arctii extracts introduces critical failure points in both formulation and experimental reproducibility. Crude extracts suffer from extreme batch-to-batch variability, typically containing an unbalanced ratio of arctiin (~17.5%) to arctigenin (~2.2%) alongside undefined matrix impurities that confound quantitative assays[1]. Conversely, while direct procurement of arctigenin may seem preferable for immediate in vitro activity, the aglycone is notoriously hydrophobic, requiring high concentrations of organic solvents (e.g., DMSO or DMF) that complicate aqueous formulations and risk precipitation . Furthermore, direct in vivo administration of arctigenin results in rapid systemic clearance and higher cumulative toxicity in chronic models, whereas arctiin functions as a stable, sustained-release prodrug metabolized smoothly by the gastrointestinal microbiome [2].

Substitution Risk

References

- [1] Liu, X., et al. "Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography." Journal of Chromatographic Science, vol. 54, no. 3, 2016, pp. 384-390.

- [3] Zhao, H., et al. "The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway." Oxidative Medicine and Cellular Longevity, vol. 2022, 2022.

Aqueous Formulation Compatibility and Processability

Arctiin's glycosylated structure provides a significant advantage in formulation processability compared to its aglycone counterpart. While arctigenin is sparingly soluble in aqueous buffers and requires initial dissolution in DMF or DMSO (achieving only ~0.5 mg/mL in a 1:1 DMF:PBS mixture), arctiin's glucose moiety enhances its hydrophilicity, allowing for more straightforward aqueous integration . This structural difference prevents the precipitation risks commonly encountered when diluting arctigenin stock solutions into physiological buffers.

| Evidence Dimension | Aqueous formulation compatibility |

| Target Compound Data | Arctiin (Glycoside): Enhanced hydrophilicity supporting stable aqueous dosing. |

| Comparator Or Baseline | Arctigenin (Aglycone): Sparingly soluble; max ~0.5 mg/mL in 50% DMF/PBS. |

| Quantified Difference | Elimination of high-concentration organic solvent requirements for in vivo dosing. |

| Conditions | Preparation of physiological buffer solutions for biological assays. |

Procuring the glycoside prevents formulation bottlenecks and solvent-induced artifacts in sensitive cell-based or in vivo assays.

In Vivo Toxicity and Suitability for Chronic Dosing Models

In long-term in vivo studies, such as chronic fibrosis or silicosis models, arctiin demonstrates lower baseline toxicity compared to direct arctigenin administration. Research indicates that while both compounds modulate inflammatory metabolites, arctigenin exhibits higher cellular toxicity (confirmed via MTT assays) and dose-limiting in vivo accumulation over prolonged administration periods[1]. Arctiin, acting as a prodrug, avoids these toxic spikes, providing a sustained therapeutic window for chronic efficacy evaluations.

| Evidence Dimension | Chronic administration toxicity |

| Target Compound Data | Arctiin: Lower baseline toxicity; suitable for long-term continuous dosing. |

| Comparator Or Baseline | Arctigenin: Higher toxicity due to in vivo accumulation with long-term administration. |

| Quantified Difference | Arctiin enables extended study durations without the confounding variable of cumulative aglycone toxicity. |

| Conditions | Long-term in vivo administration and cellular MTT viability assays. |

Buyers designing chronic in vivo studies must prioritize arctiin to prevent premature subject mortality or toxicity-induced data skewing.

Pharmacokinetic Profiling and Sustained Prodrug Conversion

Arctiin provides a highly specific pharmacokinetic trajectory that cannot be replicated by direct aglycone dosing. Following oral administration, arctiin is strategically metabolized into arctigenin primarily within the stomach and small intestine, yielding a sustained release profile. Direct intravenous or oral administration of arctigenin results in rapid systemic distribution and elimination (conforming to a two-compartment model with rapid peak concentrations at ~2.5 hours) [1]. Arctiin's prodrug mechanism ensures a larger, more controlled area under the curve (AUC0-t) for the active metabolite in the GI tract.

| Evidence Dimension | Pharmacokinetic release profile |

| Target Compound Data | Arctiin: Localized GI metabolism providing sustained arctigenin generation. |

| Comparator Or Baseline | Arctigenin: Rapid systemic peak (2.5h) and rapid elimination. |

| Quantified Difference | Arctiin shifts the pharmacokinetic curve from rapid systemic clearance to sustained, localized gastrointestinal activation. |

| Conditions | Oral administration in rat and piglet pharmacokinetic models (HPLC-UV/LC-MS tracking). |

Essential for procurement when the research objective requires sustained bioavailability or targeted gastrointestinal drug delivery.

Precursor Standardization and Hydrolysis Yield

For laboratories synthesizing derivatives or requiring precise aglycone dosing, procuring high-purity arctiin (≥98%) provides significantly higher reproducibility than utilizing crude Fructus arctii extracts. Crude extracts contain a heavily skewed and variable ratio of arctiin (~17.5%) to arctigenin (~2.2%) [1]. By starting with standardized arctiin, researchers can utilize optimized hydrochloric acid or enzymatic hydrolysis to quantitatively convert the glycoside into arctigenin with high recovery rates (>81-94%), ensuring absolute control over the final compound concentration [1].

| Evidence Dimension | Precursor purity and mass fraction |

| Target Compound Data | High-purity Arctiin: >98% standardized baseline for quantitative hydrolysis. |

| Comparator Or Baseline | Crude Fructus arctii extract: Variable matrix containing ~17.5% arctiin and ~2.2% arctigenin. |

| Quantified Difference | Eliminates matrix interference and provides a ~5.6-fold higher starting mass of the target lignan framework compared to crude extraction. |

| Conditions | Preparative scale extraction and acid/enzymatic hydrolysis. |

Standardized arctiin is mandatory for reproducible downstream synthesis and analytical calibration, avoiding the severe inconsistencies of crude botanicals.

Controlled-Release Pharmacokinetic and Microbiome Studies

Due to its reliance on gastrointestinal microflora for conversion into arctigenin, arctiin is a highly suitable substrate for studying microbiome-dependent drug metabolism and sustained-release pharmacokinetics . It is heavily utilized in oral formulation research where bypassing rapid systemic clearance is required.

Chronic In Vivo Efficacy Models

Arctiin's lower cumulative toxicity makes it a highly effective lignan for long-term therapeutic models, such as chronic pulmonary fibrosis, silicosis, or prolonged anti-inflammatory studies[1]. It allows researchers to maintain steady-state metabolite levels without the dose-limiting toxicity associated with direct arctigenin administration.

Standardized Precursor for Lignan Derivative Synthesis

As a highly stable, water-compatible glycoside, high-purity arctiin serves as a reliable starting material for the semi-synthesis of novel dibenzylbutyrolactone lignan derivatives. Its predictable hydrolysis kinetics under enzymatic or acidic conditions allow for precise, scalable production of arctigenin or other modified analogs in controlled laboratory settings [2].

Application Fit

References

- [2] Zhao, H., et al. "The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway." Oxidative Medicine and Cellular Longevity, vol. 2022, 2022.

- [3] Liu, X., et al. "Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography." Journal of Chromatographic Science, vol. 54, no. 3, 2016, pp. 384-390.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

An integrated strategy for revealing the pharmacological changes based on metabolites profiling and network pharmacology: Arctiin as an example

Feng-Xiang Zhang, Zi-Ting Li, Min Li, Yu-Lin-Lan Yuan, Shuang-Shuang Cui, Guan-Hua Wang, Rui-Man LiPMID: 32871375 DOI: 10.1016/j.jchromb.2020.122270

Abstract

Traditional Chinese medicine was widely used in China since its definite effects and therapy. The components of TCM were absorbed into the circle system as the format of prototypes or metabolites, which contributed to the therapy or side effects. Declaring the functional changes in this process was of great importance to the clinical applications. In this work, an integrated strategy based on metabolites' profiling and network pharmacology was proposed for exploring the pharmacological changes of compounds in vivo. Arctiin, the main component in Fructus Arctii with various kinds of bioactivities, was used as an example. An ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry and metabolynx™software was applied to characterize the metabolites of arctiin in rats at a dosage of 100 mg/kg; network pharmacology was applied to characterize the functional changes. As a result, fifty-three metabolites (32 in plasma, 40 in urine, 19 in bile, 20 in feces, 1 in brain, 12 in liver and 4 in lungs) were screened out and characterized, and 3 of them were unambitiously identified by comparison with standard substances. Among them, 38 metabolites were reported for the first time. It was found the major metabolic pathways of arctiin in rats were demethylation, lactone-opening and phase II conjugations with sulfate and glucuronide.It also confirmed that M14, M15, M18, M23, M22, M43 and M45 were the major circulating forms of arctiin in rats following oral administration. In addition to the above metabolic reactions, phase I reactions of hydrolysis, demethylation, dehydroxylation were also observed, and dehydrogenation were first revealed metabolic patterns of arctiin in rats. Meanwhile, in addition to the main targets of arctiin (MTOR, EGFR and MAPK14), its metabolites targeted additional 392 targets with additional functions of anti-hepatitis B or viral carcinogenesis (SRC, CAPS3, PIK3CA, CDK4, ESR1, MMP9 and ERBB2). The above results provided very important information for understanding the metabolism and functional changes of arctiinin vivo, and supporting data for further pharmacological evaluation. Our work also provided a newsight for elucidation of functional changes of TCMs in vivo.Antidepressive Effect of Arctiin by Attenuating Neuroinflammation via HMGB1/TLR4- and TNF-α/TNFR1-Mediated NF-κB Activation

Xiang Xu, Xiao-Yu Zeng, Yue-Xian Cui, Ying-Biao Li, Jia-Hui Cheng, Xu-Dong Zhao, Guang-Hua Xu, Juan Ma, Hu-Nan Piao, Xuejun Jin, Lian-Xun PiaoPMID: 32609480 DOI: 10.1021/acschemneuro.0c00120

Abstract

Inflammation is a potential factor in the pathophysiology of depression. A traditional Chinese herbal medicine, arctiin, and its aglycone, arctigenin, are the major bioactive components inand exhibit neuroprotective and anti-inflammatory activities. Arctigenin has been reported to have antidepressant-like effects. However, the antidepressant-like effects of arctiin, its precursor, remain unknown. In this study, we investigated the antidepressant-like effects of arctiin and its underlying mechanisms by

and

experiments in mice. Our results showed that arctiin significantly attenuated sucrose consumption and increased the immobility time in tail suspension and forced swimming tests. Arctiin decreased neuronal damage in the prefrontal cortex (PFC) of the brain. Arctiin also attenuated the levels of three inflammatory mediators, indoleamine 2,3-dioxygenase, 5-hydroxytryptamine, and dopamine, that were elevated in the PFC or serum of chronic unpredictable mild stress (CUMS)-exposed mice. Arctiin reduced excessive activation of microglia and neuroinflammation by reducing high mobility group box 1 (HMGB1)/toll-like receptor 4 (TLR4)- and tumor necrosis factor-α (TNF-α)/TNF receptor 1 (TNFR1)-mediated nuclear factor-kappa B (NF-κB) activation in the PFC of CUMS-exposed mice and HMGB1- or TNF-α-stimulated primary cultured microglia. These findings demonstrate that arctiin ameliorates depression by inhibiting the activation of microglia and inflammation via the HMGB1/TLR4 and TNF-α/TNFR1 signaling pathways.

[Arctiin antagonizes triptolide-induced renal toxicity in rats via anti-inflammatory pathway]

Yuyan Zhou, Xiaoya Lu, Li Xia, Weiqiang Yao, Guozheng Qin, Guodong WangPMID: 33118522 DOI: 10.12122/j.issn.1673-4254.2020.10.04

Abstract

To investigate the protective effect of arctiin with anti-inflammatory bioactivity against triptolide-induced nephrotoxicity in rats and explore the underlying mechanism.Forty SD rats were divided into 4 groups for gastric lavage of normal saline, arctiin (500 mg/kg), triptolide (500 μg/kg), or both arctiin (500 mg/kg) and triptolide (500 μg/kg). Blood samples were collected for analysis of biochemical renal parameters, and the renal tissues were harvested for determining the kidney index and for pathological evaluation with HE staining. In the

experiment, HK-2 cells were treated with arctiin and triptolide either alone or in combination, and the cell viability was determined with MTT assay; the cell morphological changes was observed using laser confocal microscopy, cell apoptosis was detected using flow cytometry, and the expressions of inflammation-related protein expression were detected by Western blotting.

In SD rats, arctiin significantly antagonized triptolide-induced elevation of BUN, Scr and kidney index (

< 0.05) and obviously improved renal tissue damages induced by triptolide including cell swelling, vacuolization and spotty necrosis. Arctiin significantly inhibited triptolide-induced cytotoxicity in HK-2 cells and increased the cell viability at 24 h (

< 0.05). Arctiin also attenuated triptolide-induced cell morphological changes, decreased cell apoptosis rate (

< 0.05) and reversed the expressions of IκBα and nuclear p65 (

< 0.05).

Arctiin can protect the kidney from triptolide-induced damages in rats possibly through the anti-inflammatory pathway.

Arctiin protects rat heart against ischemia/reperfusion injury via a mechanism involving reduction of necroptosis

Heng Chen, Li-Jing Tang, Hua Tu, Yuan-Jing Zhou, Nian-Sheng Li, Xiu-Ju Luo, Jun PengPMID: 32135123 DOI: 10.1016/j.ejphar.2020.173053

Abstract

RIPK1/RIPK3/MLKL (Receptor-interacting protein kinase 1/Receptor-interacting protein kinase 3/Mixed lineage kinase domain-like protein) pathway-mediated necroptosis contributes to myocardial ischemia/reperfusion (I/R) injury, and Arctiin can prevent myocardial fibrosis and hypertrophy. This study aims to explore the effect of Arctiin on myocardial I/R injury and the underlying mechanisms. SD rat hearts or cardiomyocytes were subjected to I/R or hypoxia/reoxygenation (H/R) to establish the I/R or H/R injury model. The methods of biochemistry, PI/DAPI (propidium iodide/4',6-Diamidino-2-Phenylindole) and H&E (Hematoxylin & eosin) staining were used to evaluate the I/R or H/R injury. The effects of Arctiin on necroptosis in I/R-treated hearts or H/R-treated cardiomyocytes were assessed. The results showed that Arctiin reduced myocardial I/R injury (decreases in myocardial infarction and creatine kinase release), concomitant with a decrease in levels of necroptosis-associated proteins (RIPK1/p-RIPK1, RIPK3/p-RIPK3 and MLKL/p-MLKL) in I/R-treated rat hearts. Consistently, the necrosis and LDH release in H/R-treated cardiomyocytes were attenuated in the presence of Arctiin, accompanied by suppression of necroptosis-relevant proteins. Furthermore, H/R-induced reactive oxygen species (ROS) generation and mitochondrial dysfunctions (increase in mitochondrial membrane potential and decrease in ATP production) were impaired by Arctiin. Using the program of the Molecular Operating Environment (MOE), we predict that RIPK1 and MLKL (but not RIPK3) might be the potential targets of Arctiin. Based on these observations, we conclude that Arctiin can protect the rat heart from I/R injury, and its beneficial effect is related to reduction of necroptosis via scavenging reactive oxygen species and restoring mitochondrial functions or targeting RIPK1 and/or MLKL.Arctiin abrogates osteoclastogenesis and bone resorption via suppressing RANKL-induced ROS and NFATc1 activation

Delong Chen, Zhen Ye, Chao Wang, Qingqing Wang, Haibin Wang, Vincent Kuek, Ziyi Wang, Heng Qiu, Jinbo Yuan, Jacob Kenny, Fan Yang, Jianbo He, Yun Liu, Gang Wang, Meng Zhang, Gangyu Zhang, Junjian Wang, Peng Chen, Jiake XuPMID: 32454224 DOI: 10.1016/j.phrs.2020.104944

Abstract

Osteoporosis, characterized by disrupted bone resorption and formation, is viewed as a global health challenge. Arctiin (ARC) is a main component of Arctium lappa L, which exerts chemopreventive effects against various tumor cells. However, the role of ARC in bone remodeling is still unclear. Here, we first demonstrated that ARC inhibits osteoclast formation and bone resorption function induced by the receptor activator of nuclear factor-κB ligand (RANKL) in a dose- and time-dependent manner without exerting cytotoxic effects. Mechanistic analysis revealed that ARC not only suppresses RANKL-induced mitogen-activated protein kinase (MAPK) and calcium signaling pathways, but also enhances the expression of cytoprotective enzymes that are involved in scavenging reactive oxygen species (ROS). Further, ARC inhibits the activation of the major transcription factor nuclear factor of activated T cells 1 (NFATc1) during RANKL-induced osteoclast formation. Preclinical studies showed that ARC protects bone loss in an ovariectomy (OVX) mouse model. Conclusively, our data confirmed that ARC could potentially inhibit osteoclastogenesis by abrogating RANKL-induced MAPK, calcium, and NFATc1 signaling pathway, as well as by promoting the expression of ROS scavenging enzymes in Nrf2/Keap1/ARE signaling pathway, therebypreventing OVX-induced bone loss. Thus, ARC may serve as a novel therapeutic agent for the treatment of osteoporosis.

Arctiin Antagonizes Triptolide-Induced Hepatotoxicity via Activation of Nrf2 Pathway

Yuyan Zhou, Li Xia, Weiqiang Yao, Jun Han, Guodong WangPMID: 33123566 DOI: 10.1155/2020/2508952

Abstract

Triptolide (TP) is the most effective ingredient found in the traditional Chinese herbalHook F, and it is widely used in therapies of autoimmune and inflammatory disorders. However, the hepatotoxicity induced by TP has restricted its use in clinical trials. Arctiin is known as a protective agent against oxidative stress, and it exerts liver-protecting effect. This study was aimed at investigating the protective role of arctiin against TP-induced hepatotoxicity using

and

models. The results indicated that TP not only obviously induced liver injury in mice but also significantly inhibited the growth of HepG2 cells and increased the level of intracellular reactive oxygen. Furthermore, TP obviously decreased the expressions of proteins of Nrf2 pathway including HO-1, NQO1, and Nrf2 associated with oxidative stress pathway. However, the above experimental indexes were reversed by the treatment of arctiin. Our results suggested that arctiin could alleviate TP-induced hepatotoxicity, and the molecular mechanism is likely related to its capacity against oxidative stress.

Arctiin is a pharmacological inhibitor of STAT3 phosphorylation at tyrosine 705 residue and potentiates bortezomib-induced apoptotic and anti-angiogenic effects in human multiple myeloma cells

Jong Hyun Lee, Chulwon Kim, Junhee Lee, Jae-Young Um, Gautam Sethi, Kwang Seok AhnPMID: 30668440 DOI: 10.1016/j.phymed.2018.06.038

Abstract

Arctiin is a main component from the fruits of Arctium lappa L., that can be prescribed for cold or flu in East Asian countries; it has also been found to exert chemopreventive actions against various tumor cells.In view of this evidence, we examined arctiin for its ability to trigger apoptosis and inhibit the activation of signal transducer and activator of transcription 3 (STAT3) in human multiple myeloma (MM) cells.

We evaluated the effect of arctiin on STAT3 signaling cascades and its regulated functional responses in MM cells.

Arctiin effectively blocked the constitutive activation of STAT3 phosphorylation in the residue of tyrosine 705. Arctiin also abrogated the constitutive activation of Src phosphorylation and Janus-activated kinases (JAKs) 1/2. Furthermore, it was found that arctiin treatment clearly enhanced the mRNA and protein levels of protein tyrosine phosphatase ε (PTPε), and the silencing of PTPε caused a reversal of the arctiin-induced PTPε expression and the blockadge of STAT3 phosphorylation. Interestingly, arctiin could not repress IL-6-induced STAT3 activation in serum-starved U266 cells and when arctiin was incubated with a complete culture medium in RPMI 8226 and MM.1S cells. Arctiin suppressed cell proliferation, accumulated cells in the G2/M cell-cycle phase, and induced apoptosis within U266 cells, although the knockdown of PTPε prevented PARP cleavage and caspase-3 activation induced by the arctiin. In addition, arctiin exerted cytotoxicity in MM cells, but did not do so in peripheral blood mononuclear cells. Arctiin down-modulated diverse oncogenic gene products regulated by STAT3, although the induction of apoptosis by arctiin was abrogated upon transfection with pMXs-STAT3C in mouse embryonic fibroblast (MEF) cells. Arctiin also potentiated bortezomib-induced antitumor effects in U266 cells.

On the whole, our results indicate that arctiin is a potentially new inhibitor of constitutive STAT3 activation through the induction of PTPε in MM, cells and therefore has great value in treating various tumors sheltering constitutively activated STAT3.

Changes in chemical components and antitumor activity during the heating process of Fructus Arctii

Jing Hu, Yun Shi, Bing Yang, Zibo Dong, Xinxin Si, Kunming QinPMID: 31295042 DOI: 10.1080/13880209.2019.1616778

Abstract

The dried fruits ofL. have been used in two forms in traditional Chinese medicine; crude and stir-heating Fructus Arctii. However, its processed product possesses better activity.

In this study, the chemical constituents of both crude and processed Fructus Arctii and their antiproliferative activities were evaluated.

The seven main active components in crude and various processed Fructus Arctii were quantitatively determined using high-performance liquid chromatography (HPLC). According to the actual amount in crude and five processed samples, seven single components were combined as multi-component combinations with six different proportions. The antiproliferative activities of these compatibility component groups were examined using the CCK-8 assay.

During the heating process, the proportion of the seven main components changed dynamically. The contents of 3-caffeoylquinic acid (3-CQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), and arctiin (ARC) declined, while the contents of 4-caffeoylquinic acid (4-CQA), 3,4-dicaffeoylquinic acid (3,4-diCQA), 4,5-dicaffeoylquinic acid (4,5-diCQA), and arctigenin (ARG) increased very significantly.

The results also indicated that seven components in the processed samples had higher cytotoxic profiles against HL-60 cells than those in the crude sample. Therefore, the heating process may enhance the antitumor activity of Fructus Arctii by changing the proportion of active components.

Arctiin Prevents LPS-Induced Acute Lung Injury via Inhibition of PI3K/AKT Signaling Pathway in Mice

Bo Zhou, Guohu Weng, Zhengxin Huang, Tao Liu, Feiyue DaiPMID: 30116933 DOI: 10.1007/s10753-018-0856-x

Abstract

Arctiin is a lignin isolated from Arctium lappa which has been known to have anti-viral and anti-inflammatory effects. The aim of this study is to explore the protective effect of arctiin on lipopolysaccharide (LPS)-induced inflammatory responses in acute lung injury (ALI) model of mice. Male BALB/c mice were pretreated with commercial arctiin (10, 20, and 40 mg/kg) 1 h prior to LPS challenge. Twelve hours later, airway inflammation was assessed. We assessed the effects of arctiin on the LPS-induced production of TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid (BALF). The lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity, and inflammatory signaling pathway were also detected. Our results showed that arctiin not only significantly ameliorated LPS-stimulated lung histopathological changes but also reduced the lung MPO activity. Arctiin also dramatically decreased the production of TNF-α, IL-1β, and IL-6 in the BALF. In addition, arctiin significantly inhibited LPS-induced PI3K/Akt phosphorylation as well as NF-κB activation. In conclusion, our results suggested that arctiin protected against LPS-induced ALI through inhibiting PI3K/AKT/NF-κB signaling pathway.Arctiin attenuates high glucose-induced human retinal capillary endothelial cell proliferation by regulating ROCK1/PTEN/PI3K/Akt/VEGF pathway in vitro

Min Zhou, Guobing Li, Liancai Zhu, Huyue Zhou, Laichun LuPMID: 32297701 DOI: 10.1111/jcmm.15232

Abstract

Diabetic retinopathy (DR) is one of the most prominent microvascular complications of diabetes, which remains the leading cause of legal blindness in the world. Arctiin, a bioactive compound from Arctium lappa L., has been reported to have antidiabetic activity. In this study, we investigated the effect of arctiin on a human retinal capillary endothelial cell (HRCEC) line and how arctiin inhibits cell proliferation in high glucose (HG)-induced HRCECs. Results showed that arctiin decreased HG-induced HRCECs proliferation in a dose-dependent manner by inducing cell cycle arrest at the G0/G1 phase. Tube formation assay and immunofluorescence staining indicated that arctiin abrogated tube formation induced by HG-induced HRCECs in a dose-dependent manner via down-regulation of VEGF expression. Mechanistic study indicated that perturbation of the ROCK1/PTEN/PI3K/Akt signalling pathway plays a vital role in the arctiin-mediated anti-proliferative effect. Furthermore, pre-incubation of HRCECs with Y-27632 attenuated arctiin-induced cell cycle arrest, cell proliferation and tube formation inhibition. Y-27632 also reversed the activation of PTEN, the inactivation/dephosphorylation of PI3K/Akt and down-regulation of VEGF. Taken together, the results demonstrated that arctiin inhibits the proliferation of HG-induced HRCECs through the activation of ROCK1 and PTEN and inactivation of PI3K and Akt, resulting in down-regulation of VEGF, which inhibits endothelial cell proliferation.Explore Compound Types